
carbon monoxide;methanol;ruthenium;2,2,2-trifluoroacetic acid;triphenylphosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “carbon monoxide;methanol;ruthenium;2,2,2-trifluoroacetic acid;triphenylphosphane” is a complex chemical entity that combines several distinct components, each with unique properties and applications
準備方法
Synthetic Routes and Reaction Conditions
The preparation of this compound involves several steps, each requiring specific conditions and reagents:
Carbon Monoxide: Carbon monoxide is typically produced by the incomplete combustion of carbon-containing materials. Industrially, it is produced by the reaction of carbon dioxide with carbon at high temperatures.
Methanol: Methanol is synthesized through the hydrogenation of carbon monoxide in the presence of a catalyst, typically a mixture of copper, zinc oxide, and alumina.
Ruthenium: Ruthenium is obtained from platinum ores and is isolated through a series of chemical reactions, including chlorination and reduction.
2,2,2-Trifluoroacetic Acid: This compound is produced industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride.
Triphenylphosphane: Triphenylphosphane is synthesized by the reaction of phosphorus trichloride with phenylmagnesium bromide or phenyllithium.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis of each component, followed by their combination under controlled conditions. The specific methods and conditions depend on the desired purity and application of the final product.
化学反応の分析
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: For example, carbon monoxide can be oxidized to carbon dioxide.
Reduction: Methanol can be reduced to methane under specific conditions.
Substitution: Triphenylphosphane can undergo substitution reactions with halogens to form triphenylphosphine halides.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, potassium permanganate.
Reducing Agents: Hydrogen, lithium aluminum hydride.
Catalysts: Ruthenium complexes, copper-zinc-alumina.
Major Products
Carbon Dioxide: From the oxidation of carbon monoxide.
Methane: From the reduction of methanol.
Triphenylphosphine Halides: From the substitution reactions of triphenylphosphane.
科学的研究の応用
This compound has numerous applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation.
Biology: Investigated for its potential use in drug delivery systems and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and as a reagent in chemical synthesis.
作用機序
The mechanism by which this compound exerts its effects involves several molecular targets and pathways:
Catalysis: Ruthenium complexes act as catalysts by facilitating the transfer of electrons and protons in chemical reactions.
Biological Interactions: The compound can interact with biological molecules, altering their structure and function.
Therapeutic Effects: In medicine, the compound may target specific cellular pathways to induce apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Carbon Dioxide: Similar to carbon monoxide but with different reactivity and applications.
Ethanol: Similar to methanol but less toxic and with different industrial uses.
Platinum: Similar to ruthenium but more widely used in catalysis and medicine.
Acetic Acid: Similar to 2,2,2-trifluoroacetic acid but less acidic and with different applications.
Triphenylarsine: Similar to triphenylphosphane but with different reactivity and toxicity.
Uniqueness
This compound is unique due to the combination of its components, each contributing distinct properties and reactivity. The presence of ruthenium as a catalyst, along with the reactivity of carbon monoxide and methanol, makes this compound particularly valuable in catalysis and organic synthesis.
特性
IUPAC Name |
carbon monoxide;methanol;ruthenium;2,2,2-trifluoroacetic acid;triphenylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.2C2HF3O2.CH4O.CO.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*3-2(4,5)1(6)7;2*1-2;/h2*1-15H;2*(H,6,7);2H,1H3;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQAOHZHDWPBQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO.[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Ru] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H36F6O6P2Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
913.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
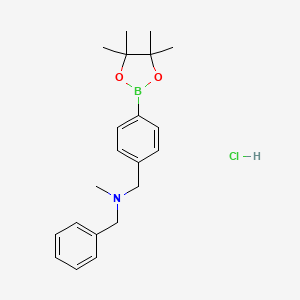
![3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6336258.png)

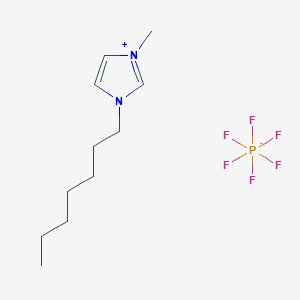
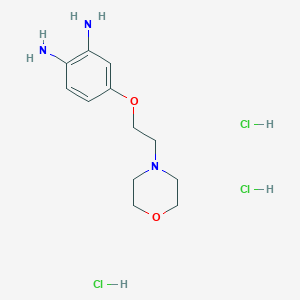
![acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid](/img/structure/B6336280.png)
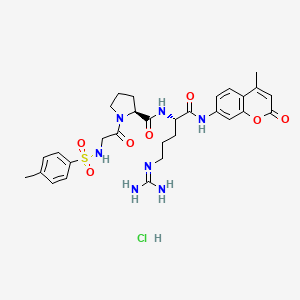

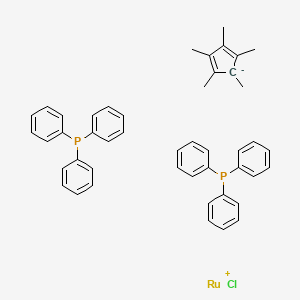
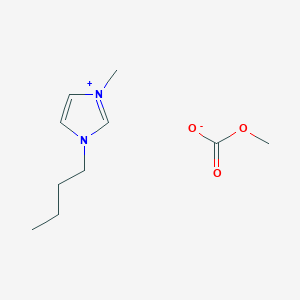
![[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;(1S,2S)-1,2-diphenylethane-1,2-diamine](/img/structure/B6336305.png)
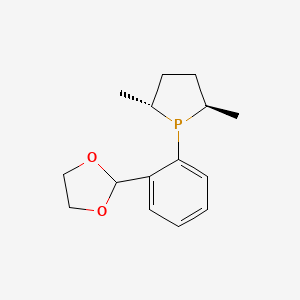
![Dicyclohexyl[9-(3-phenylpropyl)-9-fluorenyl]phosphonium tetrafluoroborate](/img/structure/B6336318.png)
![Dichlorobis[2-(DI-T-butylphosphino)ethylamine]ruthenium(II)](/img/structure/B6336333.png)
